molecular formula C23H29ClN2O3 B11395564 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide

Cat. No.: B11395564
M. Wt: 416.9 g/mol
InChI Key: RNVSLSYSNRHDAV-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-methylphenoxy group, a methoxyphenyl group, and a pyrrolidinyl ethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the 4-chloro-3-methylphenoxy intermediate. This intermediate is then reacted with 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are often employed to purify the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide: Lacks the pyrrolidinyl group, which may affect its chemical and biological properties.

    2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Has a different acyl group, which can influence its reactivity and applications.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]propanamide

InChI

InChI=1S/C23H29ClN2O3/c1-16-14-20(10-11-21(16)24)29-17(2)23(27)25-15-22(26-12-4-5-13-26)18-6-8-19(28-3)9-7-18/h6-11,14,17,22H,4-5,12-13,15H2,1-3H3,(H,25,27)

InChI Key

RNVSLSYSNRHDAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3)Cl

Origin of Product

United States

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